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molecular formula C16H22N4O3 B1673623 KFM19 CAS No. 133058-72-7

KFM19

Cat. No. B1673623
M. Wt: 318.37 g/mol
InChI Key: RUHGOZFOVBMWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05175291

Procedure details

2.4 g (0.014 mol) of 1,4-dioxaspiro[4,4]nonan-7-carboxylic acid are dissolved in 56 ml of methylene chloride and after the addition of 2.2 g (0.014 mol) of carbonyldiimidazole stirred for 1 hour at ambient temperature. Then 3.2 g (0.014 mol) of 5,6-diamino-1,3-dipropyluracil are added and the mixture is stirred for a further 4 hours at ambient temperature. The solution is evaporated down in vacuo, the oily residue is mixed with 70 ml of water and 4.5 g of Ca(OH)2 and stirred for 1 hour at 70° C. 100 ml of 50% NaOH are added, the mixture is stirred for a further hour at 70° C. and for 16 hours at ambient temperature. Whilst being cooled with ice, the solution is adjusted to pH 6 with HCl and extracted with methylene chloride. After drying and evaporation in vacuo the combined organic phases yield a crystalline residue which is recrystallised from ethanol using activated charcoal. 0.8 g (16%) of white crystals are obtained, m.p. 147°-148° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Yield
16%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:9][CH2:8][CH:7]([C:10](O)=O)[CH2:6]2)OCC1.C(N1C=CN=C1)(N1C=CN=C1)=O.[NH2:25][C:26]1[C:27](=[O:40])[N:28]([CH2:37][CH2:38][CH3:39])[C:29](=[O:36])[N:30]([CH2:33][CH2:34][CH3:35])[C:31]=1[NH2:32]>C(Cl)Cl>[CH2:37]([N:28]1[C:27](=[O:40])[C:26]2[NH:25][C:10]([CH:7]3[CH2:8][CH2:9][C:5](=[O:1])[CH2:6]3)=[N:32][C:31]=2[N:30]([CH2:33][CH2:34][CH3:35])[C:29]1=[O:36])[CH2:38][CH3:39]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
O1CCOC12CC(CC2)C(=O)O
Name
Quantity
56 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
NC=1C(N(C(N(C1N)CCC)=O)CCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 4 hours at ambient temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solution is evaporated down in vacuo
ADDITION
Type
ADDITION
Details
the oily residue is mixed with 70 ml of water and 4.5 g of Ca(OH)2
STIRRING
Type
STIRRING
Details
stirred for 1 hour at 70° C
Duration
1 h
ADDITION
Type
ADDITION
Details
100 ml of 50% NaOH are added
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further hour at 70° C. and for 16 hours at ambient temperature
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Whilst being cooled with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation in vacuo the combined organic phases
CUSTOM
Type
CUSTOM
Details
yield a crystalline residue which
CUSTOM
Type
CUSTOM
Details
is recrystallised from ethanol using activated charcoal

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)N1C(=O)N(C=2N=C(NC2C1=O)C1CC(CC1)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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